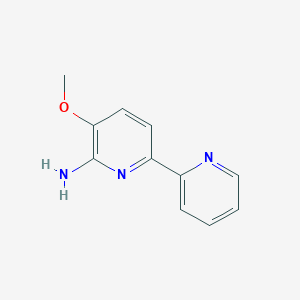
3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine
Übersicht
Beschreibung
3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methoxy-6-(pyridin-2-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The compound can be synthesized through various methods, often involving the modification of pyridine and amine derivatives. One notable approach is the Buchwald-Hartwig amination, which facilitates the introduction of aryl groups onto the pyridine framework. The synthesis process typically yields good to excellent results, with yields reported as high as 82% in certain reactions involving optimized conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against various bacterial strains. For instance, derivatives of imidazo[1,2-b]pyridazines, closely related to our compound, showed significant activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum (Mm) in vitro. The most active compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Mtb |
| Imidazo[1,2-b]pyridazine Derivative 1 | 0.5 | Mtb |
| Imidazo[1,2-b]pyridazine Derivative 2 | 1.0 | Mm |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyridine ring can significantly enhance biological activity. For example, the introduction of electron-withdrawing groups at the C2 position has been shown to increase potency against Mtb .
Case Study: Antimycobacterial Screening
In a high-throughput screening campaign involving over 18,000 compounds, several derivatives of imidazo[1,2-b]pyridazines were identified as highly active against Mtb . The study utilized a stable and avirulent autoluminescent strain of Mtb H37Ra for bioassays, allowing for precise measurement of compound efficacy.
Case Study: Antifungal Activity
Another study focused on related azaindole derivatives demonstrated promising antifungal activity against Cryptococcus neoformans, with some compounds displaying MIC values as low as 3.9 µg/mL . This suggests a broader spectrum of activity for compounds derived from similar structural frameworks.
Eigenschaften
IUPAC Name |
3-methoxy-6-pyridin-2-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-10-6-5-9(14-11(10)12)8-4-2-3-7-13-8/h2-7H,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWRMIKEFJBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















